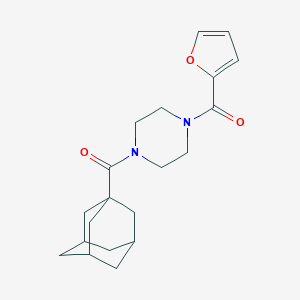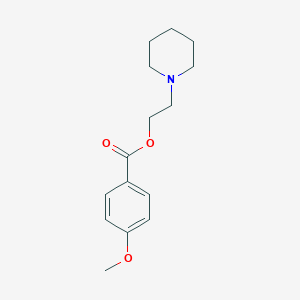![molecular formula C23H30N2O2 B257388 2-(2-methylphenoxy)-N-[2-(4-methylphenyl)-2-(piperidin-1-yl)ethyl]acetamide](/img/structure/B257388.png)
2-(2-methylphenoxy)-N-[2-(4-methylphenyl)-2-(piperidin-1-yl)ethyl]acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-methylphenoxy)-N-[2-(4-methylphenyl)-2-(piperidin-1-yl)ethyl]acetamide typically involves multiple steps:
Formation of the Phenoxy Intermediate: The initial step involves the reaction of 2-methylphenol with an appropriate halogenating agent to form 2-methylphenoxy halide.
Acetamide Formation: The 2-methylphenoxy halide is then reacted with an acetamide derivative under basic conditions to form the acetamide intermediate.
Piperidine Addition: The final step involves the addition of the piperidine ring through a nucleophilic substitution reaction, resulting in the formation of the target compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of corresponding alcohols or ketones.
Reduction: Reduction reactions can target the carbonyl group in the acetamide moiety, potentially converting it to an amine.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogenating agents, nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation of the methyl groups could yield corresponding alcohols or ketones, while reduction of the acetamide could produce an amine derivative.
科学研究应用
2-(2-methylphenoxy)-N-[2-(4-methylphenyl)-2-(piperidin-1-yl)ethyl]acetamide may have applications in various fields:
Chemistry: As an intermediate in the synthesis of more complex molecules.
Biology: Potential use as a ligand in biochemical assays.
Medicine: Possible applications as a pharmaceutical compound, although specific uses would require further research.
Industry: Utilization in the production of specialty chemicals or materials.
作用机制
The mechanism of action for this compound would depend on its specific application. In a biological context, it could interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the piperidine ring suggests potential interactions with neurotransmitter systems, although this would require experimental validation.
相似化合物的比较
Similar Compounds
2-(2-methylphenoxy)-N-[2-(4-chlorophenyl)-2-(1-piperidinyl)ethyl]acetamide: Similar structure with a chlorine substitution.
2-(2-methylphenoxy)-N-[2-(4-methoxyphenyl)-2-(1-piperidinyl)ethyl]acetamide: Similar structure with a methoxy substitution.
Uniqueness
The uniqueness of 2-(2-methylphenoxy)-N-[2-(4-methylphenyl)-2-(piperidin-1-yl)ethyl]acetamide lies in its specific combination of functional groups, which may confer distinct chemical and biological properties compared to its analogs.
属性
分子式 |
C23H30N2O2 |
|---|---|
分子量 |
366.5 g/mol |
IUPAC 名称 |
2-(2-methylphenoxy)-N-[2-(4-methylphenyl)-2-piperidin-1-ylethyl]acetamide |
InChI |
InChI=1S/C23H30N2O2/c1-18-10-12-20(13-11-18)21(25-14-6-3-7-15-25)16-24-23(26)17-27-22-9-5-4-8-19(22)2/h4-5,8-13,21H,3,6-7,14-17H2,1-2H3,(H,24,26) |
InChI 键 |
LTKKMWRGTJAVBE-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)C(CNC(=O)COC2=CC=CC=C2C)N3CCCCC3 |
规范 SMILES |
CC1=CC=C(C=C1)C(CNC(=O)COC2=CC=CC=C2C)N3CCCCC3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


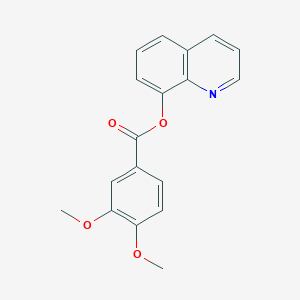
![2-[(Dimethylamino)methyl]-6-methoxyphenol](/img/structure/B257306.png)
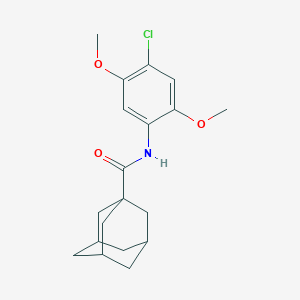
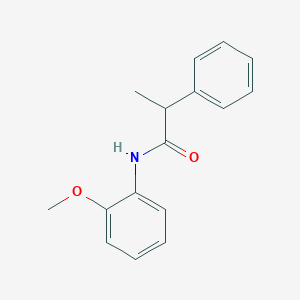
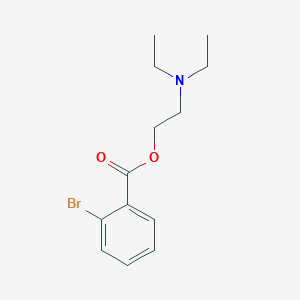
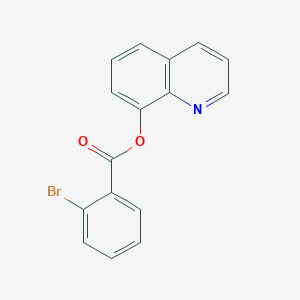
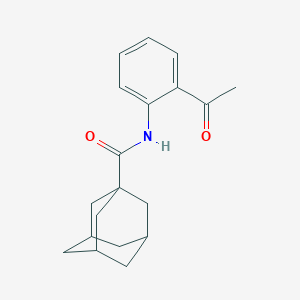
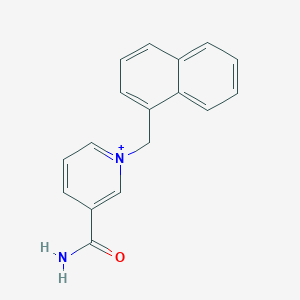
![N-[2-(1H-indol-3-yl)ethyl]adamantane-1-carboxamide](/img/structure/B257327.png)
![6-(4-bromophenyl)-3-pyridin-3-yl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B257332.png)
![4-[(5-Phenyl-1,3,4-oxadiazol-2-yl)methyl]morpholine](/img/structure/B257333.png)
